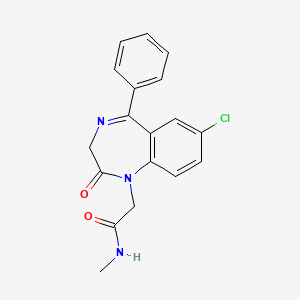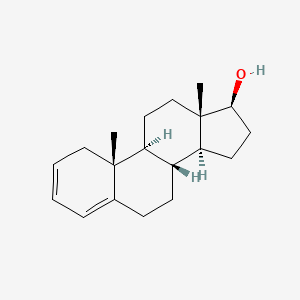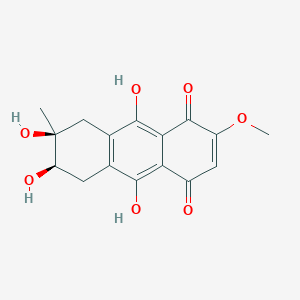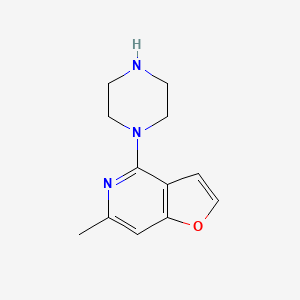
Furo(3,2-c)pyridine, 6-methyl-4-(1-piperazinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo(3,2-c)pyridine, 6-methyl-4-(1-piperazinyl)- is a heterocyclic compound that features a fused pyridine and furan ring system with a piperazine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Furo(3,2-c)pyridine, 6-methyl-4-(1-piperazinyl)- can be achieved through a multi-step process involving the following key steps:
C–H Activation: This step involves the activation of a carbon-hydrogen bond in the presence of a catalyst.
Lossen Rearrangement: This rearrangement is crucial for the formation of the furan ring.
Annulation: This step involves the formation of the fused ring system.
Lactonization: This final step completes the synthesis by forming the lactone ring
Industrial Production Methods: Industrial production of this compound typically involves the use of acrylamides and 4-hydroxy-2-alkynoates as starting materials. The reaction is catalyzed by rhodium and conducted under mild conditions, making it suitable for large-scale production .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The piperazine moiety allows for various substitution reactions, including nucleophilic substitution.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Rhodium for C–H activation and annulation.
Major Products:
Oxidation Products: Oxidized derivatives of the furan and pyridine rings.
Reduction Products: Reduced forms of the compound, often leading to the opening of the furan ring.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Furo(3,2-c)pyridine, 6-methyl-4-(1-piperazinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of Furo(3,2-c)pyridine, 6-methyl-4-(1-piperazinyl)- involves its interaction with various molecular targets:
Molecular Targets: The compound targets specific enzymes and receptors in the body, influencing biochemical pathways.
Pathways Involved: It affects pathways related to glucose metabolism, cardiovascular function, and neural activity.
Comparación Con Compuestos Similares
Pyrazolopyridine Derivatives: These compounds share a similar fused ring system and have been studied for their anti-proliferative activity.
Pyrrolo[3,4-c]pyridine Derivatives: Known for their biological activity, particularly in reducing blood glucose levels.
Furo[3,4-c]pyridine-1,4-diones: These compounds are synthesized through similar cascade reactions and have applications in medicinal chemistry.
Uniqueness: Furo(3,2-c)pyridine, 6-methyl-4-(1-piperazinyl)- is unique due to its specific substitution pattern and the presence of the piperazine moiety, which imparts distinct pharmacological properties .
Propiedades
IUPAC Name |
6-methyl-4-piperazin-1-ylfuro[3,2-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-8-11-10(2-7-16-11)12(14-9)15-5-3-13-4-6-15/h2,7-8,13H,3-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFBLAIWASUAIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CO2)C(=N1)N3CCNCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301001759 |
Source


|
| Record name | 6-Methyl-4-(piperazin-1-yl)furo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301001759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81078-82-2 |
Source


|
| Record name | 4-(1-Piperazinyl)-5-aza-6-methylbenzofuran maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081078822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methyl-4-(piperazin-1-yl)furo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301001759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
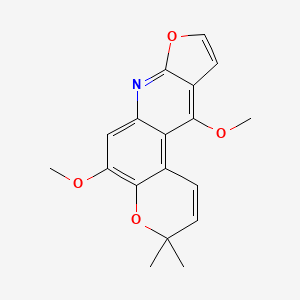
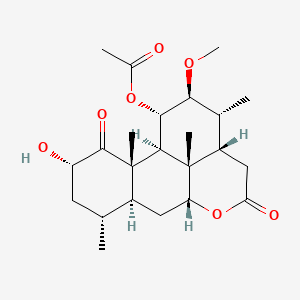
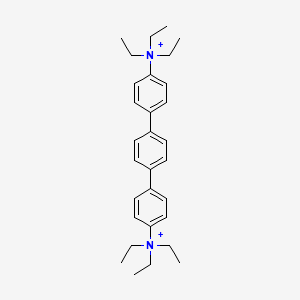

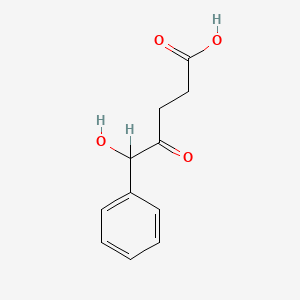
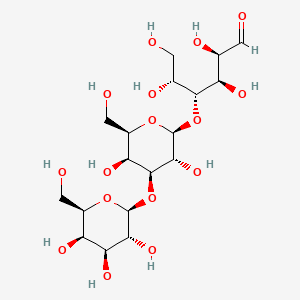
![[(2R,3S)-5-(6-aminopurin-9-yl)-3-hydroxy-2,3-dihydrothiophen-2-yl]methyl dihydrogen phosphate](/img/structure/B1195141.png)

![7-Methoxy-1-methyl-1,2,3,7,8,9,10,11,12,12a-decahydro-7,10a-methano[1]benzoxocino[8,7,6-def]quinoline-5,8-diol](/img/structure/B1195145.png)

![(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1195147.png)
